molecular formula C16H17BrSi B14710334 (9-Bromo-9H-fluoren-9-yl)(trimethyl)silane CAS No. 17933-56-1

(9-Bromo-9H-fluoren-9-yl)(trimethyl)silane

Cat. No.: B14710334
CAS No.: 17933-56-1
M. Wt: 317.29 g/mol
InChI Key: VYRYUQDMQMCLOH-UHFFFAOYSA-N
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Description

(9-Bromo-9H-fluoren-9-yl)(trimethyl)silane is a chemical compound with the molecular formula C16H17BrSi. It is a derivative of fluorene, where a bromine atom is attached to the 9th position of the fluorene ring, and a trimethylsilyl group is also attached to the same position. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9-Bromo-9H-fluoren-9-yl)(trimethyl)silane typically involves the bromination of fluorene followed by the introduction of the trimethylsilyl group. One common method is as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(9-Bromo-9H-fluoren-9-yl)(trimethyl)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium methoxide, sodium thiolate, and primary amines. These reactions typically occur under mild conditions with the use of a base.

    Coupling Reactions: Reagents such as palladium catalysts and boronic acids are used.

Major Products Formed

Scientific Research Applications

(9-Bromo-9H-fluoren-9-yl)(trimethyl)silane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (9-Bromo-9H-fluoren-9-yl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the trimethylsilyl group. The bromine atom acts as a leaving group in substitution reactions, while the trimethylsilyl group can stabilize intermediates and facilitate reactions. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

    9-Bromofluorene: Similar to (9-Bromo-9H-fluoren-9-yl)(trimethyl)silane but lacks the trimethylsilyl group.

    9-Trimethylsilylfluorene: Similar but lacks the bromine atom.

    Fluorene: The parent compound without any substitutions.

Uniqueness

This compound is unique due to the presence of both the bromine atom and the trimethylsilyl group at the 9th position of the fluorene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds .

Properties

CAS No.

17933-56-1

Molecular Formula

C16H17BrSi

Molecular Weight

317.29 g/mol

IUPAC Name

(9-bromofluoren-9-yl)-trimethylsilane

InChI

InChI=1S/C16H17BrSi/c1-18(2,3)16(17)14-10-6-4-8-12(14)13-9-5-7-11-15(13)16/h4-11H,1-3H3

InChI Key

VYRYUQDMQMCLOH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1(C2=CC=CC=C2C3=CC=CC=C31)Br

Origin of Product

United States

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